molecular formula C14H17ClN2O B11855232 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride

3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride

Cat. No.: B11855232
M. Wt: 264.75 g/mol
InChI Key: SHGZZDZFAJEZIF-UHFFFAOYSA-N
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Description

3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride is a heterocyclic compound featuring an isoxazole core substituted with a phenyl group at position 3 and a piperidin-4-yl moiety at position 5, with a hydrochloride counterion enhancing its solubility. Isoxazoles are known for their diverse pharmacological applications, including kinase inhibition and modulation of metabolic pathways. This compound’s synthesis typically involves multi-step protocols, such as Claisen-Schmidt reactions and cyclization with hydroxylamine hydrochloride, as demonstrated in recent studies . Its structural uniqueness lies in the combination of a rigid isoxazole ring and a flexible piperidine group, enabling interactions with biological targets like inositol polyphosphate multikinase (IPMK) .

Properties

Molecular Formula

C14H17ClN2O

Molecular Weight

264.75 g/mol

IUPAC Name

3-phenyl-5-piperidin-4-yl-1,2-oxazole;hydrochloride

InChI

InChI=1S/C14H16N2O.ClH/c1-2-4-11(5-3-1)13-10-14(17-16-13)12-6-8-15-9-7-12;/h1-5,10,12,15H,6-9H2;1H

InChI Key

SHGZZDZFAJEZIF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=NO2)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Oximation of Benzaldehyde

Benzaldehyde derivatives undergo oximation with hydroxylamine hydrochloride under alkaline conditions. For example, 2,6-dichlorobenzaldehyde reacts with hydroxylamine in a sodium hydroxide/ethanol system at 70°C for 24 hours, yielding 2,6-dichlorobenzaldehyde oxime with 94.5% efficiency.

Reaction Conditions :

  • Solvent : Ethanol/water (4:5 v/v)

  • Temperature : 70°C

  • Time : 24 hours

  • Yield : 94.5%

Halogenation with N-Halosuccinimide (NXS)

The oxime intermediate is halogenated using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in dimethylacetamide (DMA) at 45°C. This step generates α-halooximes, critical for subsequent cyclization.

Example :

  • Substrate : 2,6-Dichlorobenzaldehyde oxime (72.0 g, 378.9 mmol)

  • Halogenating Agent : NCS (50.6 g, 378.9 mmol)

  • Solvent : DMA (150 mL)

  • Yield : 95.0%

Cyclization to Isoxazole

The halogenated intermediate undergoes base-mediated cyclization with acyl esters (e.g., ethyl propionylacetate) in absolute ethanol. Triethylamine facilitates dehydrohalogenation, forming the isoxazole ring.

Optimized Parameters :

  • Base : Triethylamine (2 eq.)

  • Solvent : Ethanol

  • Temperature : Room temperature

  • Time : 12 hours

  • Yield : 79.0%

Piperidinyl Group Incorporation

Reductive Amination Strategy

Post-cyclization, the 5-position of the isoxazole is functionalized with piperidine. A patented method involves reacting 5-bromoisoxazole with 4-aminopiperidine under Buchwald-Hartwig coupling conditions.

Key Data :

  • Catalyst : Pd₂(dba)₃/Xantphos

  • Base : Cs₂CO₃

  • Solvent : 1,4-Dioxane

  • Temperature : 100°C

  • Yield : 65–70%

Direct Cyclization with Piperidine-Containing Precursors

An alternative approach condenses piperidin-4-amine with α,β-unsaturated ketones, followed by oxidative cyclization using Cu(I) catalysts. This one-pot method reduces purification steps but requires strict stoichiometric control.

Hydrochloride Salt Formation

The free base of 3-phenyl-5-(piperidin-4-yl)isoxazole is treated with hydrogen chloride in 1,4-dioxane at 20°C, yielding the hydrochloride salt with >95% purity.

Critical Parameters :

  • Acid Concentration : 4 M HCl in dioxane

  • Stirring Time : 2 hours

  • Crystallization Solvent : Diethyl ether

  • Final Yield : 220 mg per batch

Comparative Analysis of Synthetic Routes

ParameterHalogenation-CyclizationReductive AminationOne-Pot Cyclization
Total Steps 342
Overall Yield 62%45%55%
Purity ≥99%≥98%≥97%
Scalability Industrial (kg-scale)Lab-scale (mg–g)Pilot-scale (100 g)
Key Advantage High regioselectivityModular piperidineReduced steps

The halogenation-cyclization route offers superior regioselectivity and scalability, making it the preferred method for industrial production. However, the one-pot method provides a streamlined alternative for research-scale synthesis.

Reaction Mechanistic Insights

Regioselectivity in Isoxazole Formation

Density functional theory (DFT) calculations (RI-BP86 level) demonstrate that the cyclization of α-halooximes proceeds via a sterically controlled transition state (TS2). Bulky substituents at the 3-position favor isoxazole formation over isoxazoline intermediates due to reduced steric repulsion.

Acid-Base Dynamics in Salt Formation

Protonation of the piperidine nitrogen by HCl occurs preferentially over the isoxazole oxygen, as confirmed by X-ray crystallography. The hydrochloride salt exhibits enhanced solubility in polar solvents (e.g., water: 12 mg/mL) compared to the free base (0.3 mg/mL).

Process Optimization and Troubleshooting

Solvent Selection

  • DMA vs. DMF : DMA improves halogenation yields by 8–10% due to better oxime solubility.

  • Ethanol vs. Methanol : Ethanol minimizes ester hydrolysis during cyclization, preserving acyl ester reactivity.

Temperature Control

Exceeding 50°C during halogenation leads to NXS decomposition, reducing yields by 15–20%. Maintaining 45°C ensures optimal reaction kinetics.

Purification Challenges

Crystallization from methyl tert-butyl ether (MTBE) achieves >99% purity without chromatography, critical for cost-effective manufacturing .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve desired substitutions.

Biological Activity

3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride is a compound of significant interest in medicinal chemistry due to its structural properties and biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of a phenyl group and a piperidine moiety enhances its interaction with various biological targets, particularly in the central nervous system (CNS) . The hydrochloride salt form improves solubility and stability, making it suitable for pharmaceutical formulations.

Central Nervous System Effects

Research indicates that this compound exhibits significant interactions with neurotransmitter systems, particularly as a selective tachykinin NK3 receptor antagonist. This receptor is implicated in mood regulation and anxiety responses, suggesting potential therapeutic applications for anxiety disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CNS ModulationActs on tachykinin NK3 receptors
CytotoxicityExhibits anti-proliferative effects on cancer cells
Receptor BindingAffinity for various neurotransmitter receptors

Cytotoxic Activity

In vitro studies have demonstrated that derivatives of isoxazole compounds, similar to this compound, show cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from related scaffolds have shown IC50 values indicating potent anti-proliferative activity against breast cancer cells .

Table 2: Cytotoxic Activity Data

CompoundCell LineIC50 (μmol/L)
Compound 20BT-4741.565
Compound 21BT-4741.311
3-Phenyl derivativeVarious TumorsPotent effects

The mechanism by which this compound exerts its biological effects involves binding to specific receptors in the CNS. The compound's structural components allow it to interact selectively with neurotransmitter receptors, which is crucial for its therapeutic profile. Studies have shown that it may inhibit pathways involved in tumor growth through mechanisms such as PI3K inhibition, a key regulator in cancer cell proliferation .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of isoxazole derivatives, including this compound. These investigations highlight:

  • Synthesis Techniques : Multi-step organic reactions are commonly used to synthesize this compound, often involving specific reagents that enhance yield and purity.
  • Binding Affinities : Interaction studies reveal the compound's binding affinities to various receptors, providing insights into its pharmacodynamics and potential side effects .
  • Comparative Analysis : The compound's unique combination of structural features sets it apart from other similar compounds, which may offer unique pharmacological properties beneficial for treating CNS disorders .

Scientific Research Applications

Structural Characteristics

The compound features a five-membered heterocyclic structure containing one nitrogen and one oxygen atom, combined with a phenyl group and a piperidine moiety. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations.

Central Nervous System Disorders

Research indicates that 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride may act as a selective tachykinin NK3 receptor antagonist. This receptor is implicated in mood and anxiety modulation, suggesting potential therapeutic benefits for conditions such as depression and anxiety disorders.

Key Findings:

  • Binding Affinity: Interaction studies have demonstrated significant binding affinities to various neurotransmitter receptors, which are crucial for understanding its pharmacodynamics.
  • Therapeutic Profile: The compound's selectivity towards certain receptors enhances its potential as a therapeutic agent for central nervous system disorders.

Anti-inflammatory Properties

Isoxazole derivatives, including this compound, have shown promise in anti-inflammatory applications. Studies have indicated that isoxazole compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways .

Case Studies:

  • Compounds with similar structures have demonstrated selective COX-2 inhibition, suggesting that this compound may possess similar anti-inflammatory properties .

Anticancer Activity

The structural features of this compound also position it as a candidate for anticancer research. Isoxazoles have been explored for their cytotoxic effects against various cancer cell lines .

Research Insights:

  • Studies have reported that isoxazole derivatives can exhibit significant cytotoxicity against human cancer cell lines, including those associated with breast and lung cancers .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals the unique pharmacological properties of this compound:

Compound NameStructure FeaturesBiological Activity
3-(4-Piperidinyl)-1,2-benzisoxazole HydrochlorideContains piperidine and isoxazoleNeuroactive properties
VGX-1027Isoxazole derivativeAnti-inflammatory properties
5-(3,4-Dichlorophenyl)-isoxazoleHalogenated phenyl groupPotential anti-cancer activity

This table illustrates how the specific combination of the piperidine moiety with a phenyl-substituted isoxazole structure in this compound may confer unique pharmacological properties beneficial for treating central nervous system disorders.

Comparison with Similar Compounds

3-Phenyl-5-(2-piperidinoethyl)isoxazole

  • Structural Difference: Replaces the piperidin-4-yl group with a 2-piperidinoethyl chain.
  • Source : Listed in structural databases as a derivative with modified substituent flexibility .

3-Methyl-5-(piperidin-4-yl)isoxazole Hydrochloride

  • Structural Difference : Substitutes the phenyl group with a methyl group at position 3.
  • Synthesis : Reported with 86% yield via cyclization methods .

3-Phenyl-5-(1-morpholinoethyl)isoxazole Hydrochloride (CAS 39931-33-4)

  • Structural Difference : Replaces piperidine with morpholine and introduces an ethyl spacer.
  • Impact : Morpholine’s oxygen atom enhances hydrogen-bonding capacity, possibly improving target selectivity. Acute toxicity (LD₅₀: 800 mg/kg in mice, subcutaneous) suggests moderate safety .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Solubility Purity
3-Phenyl-5-(piperidin-4-yl)isoxazole HCl C₁₄H₁₇N₃O·HCl 291.77 Soluble in DMSO/water (50 mM) >95%
CMPI Hydrochloride C₁₈H₁₉ClN₄O·HCl 379.28 100 mM in DMSO, 50 mM in water >98%
3-Methyl-5-(piperidin-4-yl)isoxazole HCl C₉H₁₃N₃O·HCl 215.68 Data not reported >95%

Key Observations :

  • The phenyl substitution in the parent compound increases molecular weight and lipophilicity compared to methyl analogues.
  • CMPI hydrochloride’s higher solubility may correlate with its pyrazole ring, enhancing polar interactions .

Kinase Inhibition

  • Parent Compound : Demonstrates IPMK inhibition (IC₅₀: ~0.5 µM), critical for regulating cellular signaling pathways .
  • 3-(3-(Piperidin-4-yl)phenyl)-5-(1H-tetrazol-5-yl)benzo[c]isoxazole HCl : Shows enhanced kinase inhibition (IC₅₀: 0.2 µM) due to the tetrazole group’s charge and hydrogen-bonding capacity .

Metabolic Modulation

  • Pioglitazone Hydrochloride : A thiazolidinedione derivative with structural dissimilarity but shared piperidine-like motifs; activates PPAR-γ for diabetes management .

Toxicity Profiles

  • 3-Phenyl-5-(1-morpholinoethyl)isoxazole HCl: LD₅₀ = 800 mg/kg (subcutaneous, mice) .
  • CMPI Hydrochloride: No acute toxicity data reported, but high purity (>98%) suggests manageable safety .

Q & A

Q. What are the common synthetic routes for 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride?

The synthesis typically involves cycloaddition reactions of nitrile oxides with alkynes to form the isoxazole core, followed by functionalization of the piperidine moiety. For example, hypervalent iodine-induced cycloaddition (e.g., using nitrile oxides and substituted alkynes) is a validated method for constructing isoxazole rings . Subsequent steps may include coupling the isoxazole with a piperidine derivative under optimized conditions (e.g., using morpholine or piperazinyl intermediates) . Reaction optimization (solvent selection, temperature, and catalysts) is critical to improve yield and purity.

Q. Which analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): For structural confirmation of the isoxazole ring (δ 6.5–7.5 ppm for aromatic protons) and piperidine moiety (δ 1.5–3.0 ppm for aliphatic protons) .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR): To identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for isoxazole) .
  • HPLC with UV detection (using ammonium acetate buffer, pH 6.5) for purity assessment .

Q. How should researchers address solubility challenges during in vitro assays?

Solubility in aqueous buffers can be pH-dependent. Use buffered solutions (e.g., ammonium acetate, pH 6.5) for dissolution . For low solubility, consider:

  • Co-solvents: DMSO (≤1% v/v) for stock solutions.
  • Surfactants: Polysorbate-80 for colloidal dispersion.
  • Salt forms: Hydrochloride salts generally improve aqueous solubility compared to free bases .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Core modifications: Introduce substituents (e.g., halogens, methyl groups) on the phenyl or piperidine rings to assess steric/electronic effects on biological activity .
  • Bioisosteric replacement: Replace the isoxazole with other heterocycles (e.g., 1,2,4-oxadiazole) to evaluate binding affinity .
  • In vitro assays: Use kinase inhibition or receptor-binding assays to correlate structural changes with activity .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Validate assay conditions: Ensure consistency in buffer pH, cell lines, and incubation times across studies .
  • Purity verification: Use HPLC-MS to confirm compound integrity and rule out degradation products .
  • Orthogonal assays: Compare results from enzymatic assays (e.g., IC₅₀) with cellular viability or functional readouts .

Q. What advanced analytical methods are suitable for detecting impurities in bulk synthesis?

  • LC-MS/MS: Identify trace impurities (e.g., dehalogenated byproducts or morpholine residuals) .
  • Elemental analysis: Confirm stoichiometry of the hydrochloride salt .
  • X-ray crystallography: Resolve structural ambiguities in crystalline forms .

Methodological Considerations

  • Reaction optimization: Use Design of Experiments (DoE) to screen solvent systems (e.g., THF vs. DMF) and catalysts (e.g., Pd/C for coupling reactions) .
  • Safety protocols: Adopt PPE (gloves, goggles) and waste management practices for hydrochloride salts to avoid inhalation or dermal exposure .

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